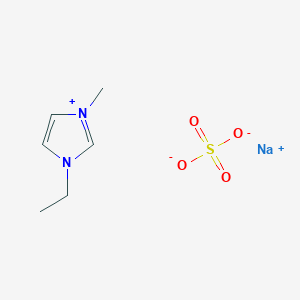![molecular formula C22H16ClI2N2+ B8234063 1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride](/img/structure/B8234063.png)
1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) is a chemical compound with the molecular formula C22H16ClI2N2+. It is a white to pale yellow solid that is soluble in organic solvents but has low solubility in water. This compound belongs to the class of quaternary ammonium salts and is known for its toxicity. It is commonly used as a raw material in the production of insecticides and herbicides .
Vorbereitungsmethoden
The synthesis of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) typically involves chemical synthesis routes. One common method is the Sonogashira–Hagihara coupling reaction, which involves the coupling of 1,1’-bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane . The reaction conditions usually require a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The product is then purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridinium derivatives.
Reduction: Reduction reactions can convert it into its corresponding bipyridine form.
Substitution: It can undergo nucleophilic substitution reactions, where the iodophenyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological targets.
Wirkmechanismus
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) involves its interaction with cellular components. As a quaternary ammonium compound, it disrupts cell membranes and interferes with cellular processes. The molecular targets include enzymes and proteins involved in cellular respiration and metabolism. The compound’s toxicity is attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) can be compared with other similar compounds, such as:
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridinium chloride: This compound has methoxy groups instead of iodophenyl groups, affecting its solubility and chemical behavior. The uniqueness of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) lies in its specific iodophenyl substituents, which impart distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16I2N2.ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;/h1-16H;1H/q+2;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHPWXAKGRTGG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)I)I.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClI2N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)


![(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B8234030.png)
![trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234044.png)
![10,16-bis[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8234047.png)

![Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate](/img/structure/B8234055.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234067.png)

